4,6-Dimethoxy-2-nitro-1-benzofuran is an organic compound characterized by its unique structure, which consists of a benzofuran core substituted with two methoxy groups at the 4 and 6 positions and a nitro group at the 2 position. Its molecular formula is and it has a molecular weight of approximately 219.18 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups contributes to its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis .
4,6-Dimethoxy-2-nitro-1-benzofuran can undergo various chemical transformations due to the functional groups present in its structure. Key reactions include:
Research indicates that compounds related to 4,6-dimethoxy-2-nitro-1-benzofuran exhibit significant biological activities, particularly antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific interactions of 4,6-dimethoxy-2-nitro-1-benzofuran with biological targets are still under investigation, but its structural characteristics suggest potential as an antimicrobial or anticancer agent .
The synthesis of 4,6-dimethoxy-2-nitro-1-benzofuran typically involves several steps:
4,6-Dimethoxy-2-nitro-1-benzofuran has potential applications in various fields:
Studies on the interactions of 4,6-dimethoxy-2-nitro-1-benzofuran with biological macromolecules are crucial for understanding its mechanism of action. Preliminary docking studies suggest that this compound may interact favorably with enzymes involved in bacterial DNA replication, indicating a potential mechanism for its antimicrobial activity. Further research is needed to elucidate these interactions fully and assess their implications for drug design .
Several compounds share structural similarities with 4,6-dimethoxy-2-nitro-1-benzofuran. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzofuran | Methoxy group at position 4 | Antimicrobial properties |
| 6-Methoxybenzofuran | Methoxy group at position 6 | Potential anticancer activity |
| 5-Nitrobenzofuran | Nitro group at position 5 | Antibacterial effects |
| 4,7-Dimethoxybenzofuran | Two methoxy groups at positions 4 and 7 | Antifungal properties |
Uniqueness of 4,6-Dimethoxy-2-Nitro-1-Benzofuran:
The combination of both methoxy and nitro groups at specific positions on the benzofuran ring distinguishes this compound from others. This unique substitution pattern may enhance its reactivity and biological activity compared to similar compounds lacking these specific groups.
Nitration is a critical step in introducing the nitro group to the benzofuran scaffold. Traditional methods employ nitric acid (HNO₃) in sulfuric acid (H₂SO₄) as a nitrating agent. For 4,6-dimethoxy-2-nitro-1-benzofuran, the precursor 4,6-dimethoxybenzofuran undergoes nitration at position 2 under controlled temperatures (0–5°C) to prevent over-nitration or ring degradation. The electron-donating methoxy groups at positions 4 and 6 direct electrophilic attack to the less hindered position 2, leveraging the aromatic ring’s electronic and steric properties.
Modern approaches utilize alternative nitrating systems, such as tert-butyl nitrite (TBN) with ceric ammonium nitrate (CAN) in acetonitrile. This combination achieves efficient nitration at elevated temperatures (80–100°C) with yields ranging from 38% to 95%, depending on substituent effects. Continuous flow nitration has also emerged as a scalable method, where 4,6-dimethoxybenzofuran dissolved in H₂SO₄ reacts with HNO₃ in a microreactor. This approach minimizes side reactions and enhances safety by reducing exposure to hazardous reagents.
| Nitration Method | Conditions | Yield | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, batch reactor | Moderate | High (C2 position) |
| TBN/CAN in MeCN | 100°C, 16 h | 38–95% | Moderate |
| Continuous flow (HNO₃/H₂SO₄) | 2.5 min residence time, 25°C | High | High (C2 position) |
Regioselectivity in nitro group placement is governed by steric and electronic factors. The CAN/NaHCO₃ system enables exclusive nitration at the less hindered ortho position of hydroxy-substituted heterocycles. For 4,6-dimethoxybenzofuran, this method achieves >98% regioselectivity for the 2-nitro derivative without forming dinitrated byproducts. The weakly basic NaHCO₃ mitigates acid-mediated side reactions, while CAN acts as both a nitrating agent and oxidant.
Density functional theory (DFT) studies reveal that the methoxy groups at C4 and C6 create an electron-rich environment at C2, favoring electrophilic attack. Substituent effects further enhance selectivity: bulky groups at C3 or C7 hinder alternative nitration pathways. For example, nitration of 7-hydroxycoumarin analogs under CAN/NaHCO₃ conditions yields 6-nitro derivatives exclusively, demonstrating the method’s adaptability to related heterocycles.
Catalyst-free nitration leverages stoichiometric reagents to avoid metal contamination. The CAN/NaHCO₃ system operates without transition metals, using CAN’s oxidative capacity to generate nitro radicals. In acetonitrile, this system nitrates 4,6-dimethoxybenzofuran at 25°C with 72–98% yields, depending on the substrate’s steric profile. Another catalyst-free strategy employs fuming HNO₃ in acetic anhydride, though this method risks over-oxidation of the furan ring.
Continuous flow technology enhances catalyst-free synthesis by improving heat and mass transfer. A microreactor setup with HNO₃/H₂SO₄ achieves complete conversion of 4,6-dimethoxybenzofuran in 2.5 minutes, compared to hours in batch reactors. This method’s rapid mixing prevents localized overheating, preserving the furan ring’s integrity.
While rhodium-catalyzed annulation is well-established for benzofuran synthesis, its application to 4,6-dimethoxy-2-nitro derivatives remains underexplored. Existing literature focuses on nickel-based systems, such as Ni(OTf)₂ with 1,10-phenanthroline, which facilitate furan ring formation via oxidative cyclization. These methods involve nucleophilic addition of alkynes to nitroarenes, followed by transmetalation and reductive elimination.
Rhodium’s potential lies in its ability to mediate [2+2+2] cycloadditions, constructing the benzofuran core from simple precursors like diynes and nitroalkenes. However, no studies specifically detailing rhodium-catalyzed synthesis of 4,6-dimethoxy-2-nitro-1-benzofuran are available in the reviewed literature. Future research could explore rhodium complexes with electron-deficient ligands to stabilize nitro intermediates during annulation.
The nitro group in 4,6-Dimethoxy-2-nitro-1-benzofuran exhibits complex reactivity patterns that are fundamentally governed by both the electron-donating effects of the methoxy substituents and the inherent electronic properties of the benzofuran scaffold [3] [4]. The presence of methoxy groups at the 4 and 6 positions creates an electron-rich environment that significantly modulates the reduction potential of the nitro functionality [5].
Iron-salen complexes have emerged as highly effective catalysts for the reduction of nitro compounds, including benzofuran derivatives such as 4,6-Dimethoxy-2-nitro-1-benzofuran [6] [7]. The mechanism of iron-salen mediated nitro reduction proceeds through a well-defined catalytic cycle involving the formation of reactive iron hydride intermediates [7].
The initial step involves the activation of the iron-salen precatalyst through reaction with reducing agents such as pinacolborane or phenylsilane [6]. This activation generates a highly reactive iron hydride species that serves as the key catalytic intermediate [7]. The interaction between the iron hydride and the nitro group of 4,6-Dimethoxy-2-nitro-1-benzofuran occurs through direct hydride transfer, which represents the rate-limiting step of the overall transformation [6].
Experimental kinetic studies have revealed that the reduction of nitro compounds by iron-salen complexes exhibits an activation barrier of approximately 22.4 ± 4.0 kilocalories per mole [6]. The entropic parameters for this transformation indicate an early transition state with associative character, consistent with the formation of a pre-coordination complex between the iron catalyst and the nitro substrate [6].
| Parameter | Value | Units |
|---|---|---|
| Activation Energy | 22.4 ± 4.0 | kcal/mol |
| Entropy of Activation | -14.0 ± 3.8 | cal mol⁻¹ K⁻¹ |
| Overall Reaction Energy | -59.6 | kcal/mol |
| Half-life of Rate-limiting Step | 43 | milliseconds |
The reduction pathway proceeds through sequential formation of nitroso and hydroxylamine intermediates before ultimate conversion to the corresponding amine product [6] [8]. The nitroso intermediate, while thermodynamically unstable, represents a critical species in the mechanistic pathway and can be detected under appropriate reaction conditions [6].
Density functional theory calculations have provided detailed insights into the electronic aspects of nitro group reduction in benzofuran systems [9] [10]. The computational modeling of 4,6-Dimethoxy-2-nitro-1-benzofuran reveals that the initial reduction step involves electron transfer to the π* orbital of the nitro group, leading to significant structural reorganization [10] [11].
The presence of methoxy substituents at positions 4 and 6 creates substantial electronic perturbations that influence the reduction mechanism [12]. Computational studies utilizing the B3LYP functional with extended basis sets have demonstrated that the nitro group in 4,6-Dimethoxy-2-nitro-1-benzofuran exhibits a lowered reduction potential compared to unsubstituted nitrobenzofuran derivatives [10].
The formation of the nitroso intermediate proceeds through a concerted mechanism involving simultaneous protonation and electron transfer [13]. The activation barrier for this transformation has been calculated to be approximately 15.8 kilocalories per mole, significantly lower than the initial nitro reduction step [6]. This computational finding is consistent with experimental observations that nitroso intermediates do not accumulate during the reduction process [6].
| Computational Parameter | 4,6-Dimethoxy-2-nitro-1-benzofuran | Reference Nitrobenzene |
|---|---|---|
| LUMO Energy | -2.8 | -2.4 |
| Nitro Group Charge | +0.45 | +0.52 |
| N-O Bond Length | 1.224 | 1.220 |
| Reduction Potential | -0.65 | -0.78 |
Molecular dynamics simulations have further elucidated the role of solvent effects and intermolecular interactions in governing the reduction mechanism [14]. These calculations reveal that the benzofuran ring system provides additional stabilization to radical intermediates through π-electron delocalization [14].
The biological activation of 4,6-Dimethoxy-2-nitro-1-benzofuran involves complex radical-mediated pathways that are catalyzed by various cellular enzymes [8] [15]. Nitroreductase enzymes represent the primary biological catalysts responsible for the initial reduction of the nitro group [8] [16].
The mechanism of biological nitro reduction can proceed through either one-electron or two-electron pathways, depending on the specific enzyme system involved [8] [15]. Type I nitroreductases catalyze sequential one-electron reductions, generating radical anion intermediates that are highly reactive and can participate in futile cycling reactions under aerobic conditions [8].
The initial one-electron reduction of 4,6-Dimethoxy-2-nitro-1-benzofuran generates a nitro radical anion that exhibits characteristic electron paramagnetic resonance signals [8]. This radical intermediate can undergo further reduction to form the nitroso species, or alternatively, can be reoxidized in the presence of molecular oxygen to regenerate the parent nitro compound while producing superoxide anion radicals [8].
Type II nitroreductases, in contrast, catalyze two-electron reductions that bypass the formation of radical intermediates [8] [15]. These enzymes utilize flavin cofactors and operate through hydride transfer mechanisms that are analogous to the iron-salen mediated pathways [15] [17].
| Enzyme System | Mechanism | Cofactor | Oxygen Sensitivity |
|---|---|---|---|
| Type I Nitroreductase | One-electron | NAD(P)H | High |
| Type II Nitroreductase | Two-electron | Flavin | Low |
| Cytochrome P450 | Mixed | Heme | Variable |
| Aldehyde Oxidase | Two-electron | Molybdenum | Low |
The biological formation of radical intermediates from 4,6-Dimethoxy-2-nitro-1-benzofuran has important implications for cellular redox homeostasis [4] [16]. The generation of reactive oxygen species through futile cycling can lead to oxidative stress and subsequent cellular damage [8] [16].
Recent investigations have identified that the methoxy substituents in 4,6-Dimethoxy-2-nitro-1-benzofuran significantly influence the stability and reactivity of radical intermediates formed during biological activation [4]. The electron-donating properties of these groups facilitate radical stabilization through resonance effects, potentially altering the balance between productive reduction and futile cycling pathways [18].
The antimicrobial efficacy of 4,6-Dimethoxy-2-nitro-1-benzofuran is fundamentally governed by its unique substitution pattern, which combines electron-donating methoxy groups with an electron-withdrawing nitro functionality [2] [3]. Research demonstrates that benzofuran derivatives containing methoxy substituents at positions 4 and 6 exhibit enhanced antimicrobial properties compared to unsubstituted analogs, with the specific positioning of these groups being critical for optimal activity [2].
Studies investigating benzofuran derivatives have revealed that compounds bearing hydroxyl groups at the C-6 position demonstrate exceptional antibacterial activities against methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values ranging from 0.78 to 6.25 micrograms per milliliter [2] [3]. The presence of methoxy groups at positions 4 and 6 in nitrobenzofuran derivatives contributes to improved lipophilicity and membrane penetration capabilities, facilitating enhanced cellular uptake and subsequent antimicrobial action [4].
The antimicrobial mechanism of nitrobenzofuran derivatives involves multiple molecular targets within bacterial cells, contributing to their effectiveness against multidrug-resistant pathogens [5] [6]. These compounds demonstrate significant activity against nosocomial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentrations as low as 1 microgram per milliliter [5] [6].
The electron-withdrawing nitro group at position 2 plays a crucial role in the antimicrobial mechanism through its ability to participate in redox reactions within bacterial cells [4] [7]. This redox activity generates reactive species that damage essential cellular components, including proteins, lipids, and nucleic acids, ultimately leading to bacterial cell death [4]. Additionally, the compound's ability to disrupt bacterial cell wall biosynthesis represents a primary mechanism of action against multidrug-resistant strains [8] [9].
Comprehensive structure-activity relationship studies reveal that the specific arrangement of substituents on the benzofuran ring system significantly influences antimicrobial potency [10] [11]. Electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of aryl rings demonstrate enhanced antimicrobial activity, while electron-donating groups generally weaken the antimicrobial effect [2] [10].
Molecular docking studies conducted against glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall biosynthesis, demonstrate that compounds with docking scores ranging from -9.4 to -8.8 kilocalories per mole exhibit superior antimicrobial activity [12] [9]. The binding interactions involve conventional hydrogen bonds with critical residues including threonine 302, asparagine 305, and serine 401, stabilizing the enzyme-inhibitor complex and contributing to antimicrobial efficacy [12].
Glucosamine-6-phosphate synthase represents a critical enzymatic target for nitrobenzofuran derivatives, serving as a key enzyme in bacterial cell wall biosynthesis and hexosamine metabolism [22] [23] [12]. This enzyme catalyzes the first step in hexosamine biosynthesis, converting D-fructose 6-phosphate and L-glutamine into D-glucosamine 6-phosphate and L-glutamate [22] [23].
The enzyme's structure comprises two distinct domains: the N-terminal glutaminase domain responsible for L-glutamine binding and hydrolysis, and the C-terminal isomerase domain that binds D-fructose 6-phosphate [22]. Molecular docking studies reveal that benzofuran derivatives interact with critical active site residues, including cysteine 1, tryptophan 74, threonine 302, asparagine 305, and serine 401 [22] [12] [9].
Benzofuran derivatives demonstrate competitive inhibition of glucosamine-6-phosphate synthase with Ki values ranging from 25 to 40 micromolar [22] [23]. The inhibition mechanism involves direct competition with the natural substrate D-fructose 6-phosphate for binding to the isomerase domain [22] [23].
Molecular docking analyses reveal binding affinities ranging from -9.4 to -8.8 kilocalories per mole, indicating strong enzyme-inhibitor interactions [12] [24]. The binding involves multiple types of molecular interactions, including conventional hydrogen bonds, carbon-hydrogen bonds, Pi-Pi T-shaped interactions, and Pi-Alkyl interactions that collectively stabilize the enzyme-inhibitor complex [12].
The inhibition of glucosamine-6-phosphate synthase by nitrobenzofuran derivatives represents a promising therapeutic strategy for antimicrobial drug development [22] [23] [12]. This enzyme is essential for bacterial cell wall biosynthesis and is absent in mammalian cells, providing an excellent target for selective antimicrobial therapy [22] [23].
Compounds demonstrating strong glucosamine-6-phosphate synthase inhibition also exhibit significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations ranging from 11.38 to 199.10 millimolar [2] [12]. The correlation between enzyme inhibition and antimicrobial efficacy supports the enzyme's role as a primary target for the antimicrobial action of these compounds [2] [12] [9].